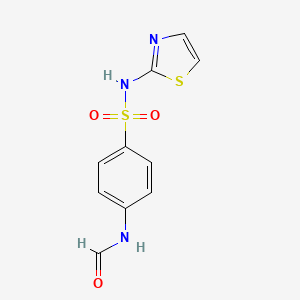
2-Butanone, 4-(2-pyridinyl)-
Overview
Description
“2-Butanone, 4-(2-pyridinyl)-” is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19287000 . It has an earthy taste . It is not used for fragrances or flavors .
Molecular Structure Analysis
The molecular structure of “2-Butanone, 4-(2-pyridinyl)-” consists of a butanone group attached to a pyridinyl group . The compound has a XlogP3 value of 0.50, which is an estimate of its hydrophobicity .
Physical And Chemical Properties Analysis
“2-Butanone, 4-(2-pyridinyl)-” has a boiling point of 135.00 to 138.00 °C at 0.07 mm Hg . It is soluble in water, with a solubility of 3.322e+005 mg/L at 25 °C .
Scientific Research Applications
Chemical Synthesis and Medicinal Applications
2-Butanone, 4-(2-pyridinyl)-, a pyridine derivative, is recognized for its crucial role in various fields, including medicine and chemistry. The pyridine core, integral to this compound, is a foundational element in numerous synthetic pathways and has been highlighted for its medicinal significance. Pyridine and its derivatives, including 2-Butanone, 4-(2-pyridinyl)-, are known for their broad spectrum of biological activities, with several compounds being utilized in clinical applications due to their notable therapeutic properties. The diversity in biological activities, ranging from antibacterial to anticancer effects, underscores the compound's pivotal role in advancing medicinal applications (Altaf et al., 2015) (Abu-Taweel et al., 2022).
Biomarker Studies
Research has identified volatile organic compounds (VOCs) as significant biomarkers for diseases such as lung cancer. 2-Butanone, a compound closely related to 2-Butanone, 4-(2-pyridinyl)-, is one of the frequently noted VOCs in diagnostic breath analysis, emphasizing its potential in medical diagnostics and the development of screening devices for critical illnesses (Saalberg & Wolff, 2016).
Environmental and Biotechnological Applications
The derivative of 2-Butanone, 4-(2-pyridinyl)-, namely Levulinic acid (LEV), has been identified as a crucial chemical in environmental and biotechnological fields. It possesses functional groups that provide flexibility and diversity in applications, particularly in drug synthesis, reducing costs and streamlining synthesis processes. This derivative has promising potential in various medical fields, highlighting the compound's versatility beyond its traditional scope (Zhang et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2-Butanone, 4-(2-pyridinyl)- is Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and helps in the proper functioning of the immune response.
Mode of Action
It is known to interact with its target protein, leading to changes in the protein’s activity . The compound may also have a role in the narcotic effects and neurotoxic effects .
Biochemical Pathways
It is known that the compound is metabolized to form3-hydroxy-2-butanone and 2,3-butanediol . These metabolites may further interact with other biochemical pathways, leading to downstream effects.
Pharmacokinetics
2-Butanone, 4-(2-pyridinyl)- is rapidly absorbed following inhalation and dermal exposure in humans . It is also rapidly absorbed and eliminated after oral administration in rats . Metabolites of 2-Butanone, 4-(2-pyridinyl)-, such as 3-hydroxy-2-butanone and 2,3-butanediol, are also excreted in urine .
Result of Action
It is known to cause irritation and neurotoxic effects at high concentrations
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Butanone, 4-(2-pyridinyl)-. For example, the rate of absorption and elimination of the compound can be influenced by the route of administration and the concentration of the compound in the environment
properties
IUPAC Name |
4-pyridin-2-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIUYWFFFOHMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507538 | |
| Record name | 4-(Pyridin-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanone, 4-(2-pyridinyl)- | |
CAS RN |
79476-33-8 | |
| Record name | 4-(Pyridin-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



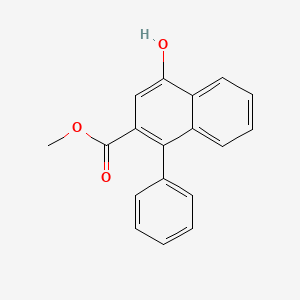
![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)

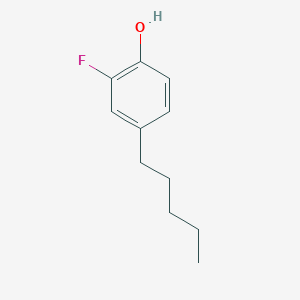

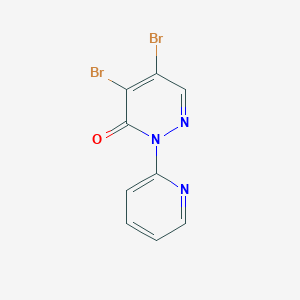
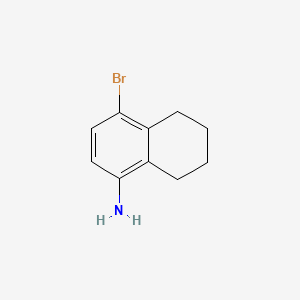

![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)

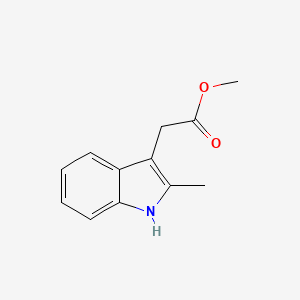
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
![Diethyl 2-[(4-nitroanilino)methylidene]propanedioate](/img/structure/B3057281.png)
